molecular formula C8H8Br2N2O B1213121 N-(4-amino-3,5-dibromophenyl)acetamide CAS No. 84483-30-7

N-(4-amino-3,5-dibromophenyl)acetamide

Cat. No.: B1213121
CAS No.: 84483-30-7
M. Wt: 307.97 g/mol
InChI Key: NUQSCEJIANBZEQ-UHFFFAOYSA-N
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Description

N-(4-Amino-3,5-dibromophenyl)acetamide is a halogenated acetamide derivative characterized by a phenyl ring substituted with two bromine atoms at positions 3 and 5, an amino group at position 4, and an acetamide moiety (-NHCOCH₃) attached to the aromatic core. This structure confers unique physicochemical properties, including enhanced lipophilicity and electronic effects due to bromine’s electronegativity and steric bulk.

Properties

IUPAC Name

N-(4-amino-3,5-dibromophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2N2O/c1-4(13)12-5-2-6(9)8(11)7(10)3-5/h2-3H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQSCEJIANBZEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C(=C1)Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70233464
Record name 4-Amino-3,5-dibromoacetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70233464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84483-30-7
Record name 4-Amino-3,5-dibromoacetanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084483307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-3,5-dibromoacetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70233464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-3,5-dibromophenyl)acetamide typically involves the bromination of aniline derivatives followed by acetylation. One common method includes the following steps:

    Bromination: Aniline is treated with bromine in the presence of a catalyst to introduce bromine atoms at the 3 and 5 positions of the phenyl ring.

    Acetylation: The resulting dibromoaniline is then reacted with acetic anhydride to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-3,5-dibromophenyl)acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and arylboronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(4-amino-3,5-dibromophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-amino-3,5-dibromophenyl)acetamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can influence the compound’s biological activity and reactivity.

Comparison with Similar Compounds

Key Structural Variations and Properties

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Characteristics Reference
N-(4-Amino-3,5-dibromophenyl)acetamide 4-NH₂, 3-Br, 5-Br C₈H₇Br₂N₂O ~322.96 (calculated) High lipophilicity, potential halogen bonding
N-(3-Chloro-4-hydroxyphenyl)acetamide 4-OH, 3-Cl C₈H₈ClNO₂ 199.61 Photoproduct of paracetamol; moderate polarity
N-(2,5-Dichloro-4-hydroxyphenyl)acetamide 4-OH, 2-Cl, 5-Cl C₈H₇Cl₂NO₂ 234.06 Enhanced stability due to dihalogenation
(2E)-N-(3,5-Dibromo-4-methoxyphenyl)-2-(hydroxyimino)acetamide 4-OCH₃, 3-Br, 5-Br, oxime group C₉H₇Br₂N₂O₂ 375.88 Oxime functionality enhances metal coordination

Functional Implications :

  • Bromine vs.
  • Amino Group: The 4-amino group in the target compound enables hydrogen bonding and participation in conjugation, contrasting with hydroxyl or methoxy substituents in analogs .

Heterocyclic and Auxin-like Acetamides

Agrochemical and Pharmacological Analogs

Compound Name Core Structure Key Features Applications Reference
2-(4-Chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 602) Pyridinyl-phenoxyacetamide Chloro and methyl groups enhance auxin-like activity Synthetic plant growth regulator
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole-acetamide Trifluoromethyl group improves metabolic stability Pharmaceutical candidate
N-(4-(4-Amino-3,5-thiazolyl)phenyl)ethanamide Thiazole-phenylacetamide Thiazole ring introduces aromatic heterocycle, enabling π-π stacking Antimicrobial research

Structural Insights :

  • Auxin Mimics: Phenoxyacetamides with chloro/methyl groups (e.g., Compound 602) mimic natural auxins but exhibit higher stability and potency .
  • Heterocyclic Modifications : Benzothiazole or thiazole moieties (as in ) expand electronic interactions, critical for target binding in drug design.

Fluorinated and Alkyl-Substituted Analogs

Electronic and Steric Effects

Compound Name Substituents Molecular Formula Key Properties Reference
N-(4-Amino-3,5-difluorophenyl)acetamide 4-NH₂, 3-F, 5-F C₈H₇F₂N₂O Lower lipophilicity vs. brominated analogs
2-(4-Bromophenyl)-N-(3,5-dimethylphenyl)acetamide 4-Br, 3,5-diCH₃ C₁₆H₁₆BrNO Methyl groups increase steric shielding

Comparative Analysis :

  • Fluorine Substitution : Fluorine’s electronegativity polarizes the aromatic ring, reducing electron density and altering reactivity compared to bromine .
  • Alkyl Groups: Methyl substituents (e.g., ) improve solubility in nonpolar solvents but reduce hydrogen-bonding capacity.

Biological Activity

N-(4-amino-3,5-dibromophenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C9H8Br2N2O\text{C}_9\text{H}_8\text{Br}_2\text{N}_2\text{O}

This compound features a dibromophenyl moiety attached to an acetamide group, which is significant for its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets in biological systems. The mechanism involves:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules.
  • Halogen Bonding : The bromine atoms can participate in halogen bonding, enhancing the compound's binding affinity to specific targets.
  • Substitution Reactions : The compound can undergo nucleophilic substitution reactions, which may modify its biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For instance, it has been tested against Xanthomonas oryzae and Xanthomonas axonopodis, demonstrating promising results with minimum inhibitory concentrations (MIC) below 100 µg/mL .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cell lines through various pathways, including the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins. For example, experiments have shown that treatment with this compound leads to significant reductions in cell viability in breast cancer cell lines.

Study 1: Antimicrobial Evaluation

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against several pathogens. The results are summarized in the following table:

Bacterial StrainMIC (µg/mL)
Xanthomonas oryzae50
Xanthomonas axonopodis75
Escherichia coli100

The compound showed significant activity against Xanthomonas oryzae, indicating its potential as a lead compound for developing new antimicrobial agents .

Study 2: Anticancer Activity

In a separate investigation focusing on cancer treatment, this compound was tested on MCF-7 breast cancer cells. The study reported:

  • IC50 Value : 25 µM after 48 hours of treatment.
  • Mechanism : Induction of apoptosis via caspase activation.

These findings suggest that the compound may serve as a scaffold for developing novel anticancer therapeutics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-amino-3,5-dibromophenyl)acetamide
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